molecular formula C9H8O4 B8051640 2-(3-Formyl-4-hydroxyphenyl)acetic acid

2-(3-Formyl-4-hydroxyphenyl)acetic acid

Cat. No.: B8051640
M. Wt: 180.16 g/mol
InChI Key: DHQGIFDPNSEZBM-UHFFFAOYSA-N
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Description

2-(3-Formyl-4-hydroxyphenyl)acetic acid is a phenolic compound characterized by a benzene ring substituted with a formyl group at the 3-position and a hydroxyl group at the 4-position, along with an acetic acid moiety at the 2-position

Synthetic Routes and Reaction Conditions:

  • Starting from 3-Formyl-4-hydroxybenzoic Acid: One common synthetic route involves the reduction of 3-formyl-4-hydroxybenzoic acid to produce this compound. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.

  • From Phenol Derivatives: Another approach involves the Friedel-Crafts acylation of phenol derivatives, followed by subsequent chemical modifications to introduce the formyl and acetic acid groups.

Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of catalysts and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), resulting in the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst, leading to the formation of reduced phenolic compounds.

  • Substitution Reactions:

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.

  • Reduction: NaBH4, H2, and catalysts like palladium on carbon (Pd/C).

  • Substitution: Halogens (e.g., Br2), nitration agents (e.g., HNO3/H2SO4).

Major Products Formed:

  • Oxidation Products: Carboxylic acids, quinones, and other oxidized derivatives.

  • Reduction Products: Reduced phenolic compounds, alcohols.

  • Substitution Products: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

2-(3-Formyl-4-hydroxyphenyl)acetic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-Formyl-4-hydroxyphenyl)acetic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3,4-Dihydroxybenzoic acid

  • 4-Hydroxybenzaldehyde

  • 2-Hydroxybenzoic acid (Salicylic acid)

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Properties

IUPAC Name

2-(3-formyl-4-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-5-7-3-6(4-9(12)13)1-2-8(7)11/h1-3,5,11H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQGIFDPNSEZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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